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molecular formula C10H20N2O3 B8800767 Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8800767
M. Wt: 216.28 g/mol
InChI Key: OCLZOKUGIXLYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([N:13]=[N+:14]=[N-:15])[CH2:12]1.[CH3:18][OH:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([NH2:13])[CH2:12]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(N)CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([N:13]=[N+:14]=[N-:15])[CH2:12]1.[CH3:18][OH:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([NH2:13])[CH2:12]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(N)CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([N:13]=[N+:14]=[N-:15])[CH2:12]1.[CH3:18][OH:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([NH2:13])[CH2:12]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(N)CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([N:13]=[N+:14]=[N-:15])[CH2:12]1.[CH3:18][OH:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][OH:17])[CH2:10][CH:11]([NH2:13])[CH2:12]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(N)CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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